molecular formula C11H21N3 B11733830 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1856026-09-9

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11733830
CAS No.: 1856026-09-9
M. Wt: 195.30 g/mol
InChI Key: DOVNRAJUARLLMX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted at positions 1, 3, and 4 with isopropyl, methyl, and isobutylamine groups, respectively (Fig. 1). Its IUPAC name reflects these substituents:

  • Position 1: Propan-2-yl (isopropyl) group.
  • Position 3: Methyl group.
  • Position 4: N-(2-methylpropyl)amine (isobutylamine).

Properties

CAS No.

1856026-09-9

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-8(2)6-12-11-7-14(9(3)4)13-10(11)5/h7-9,12H,6H2,1-5H3

InChI Key

DOVNRAJUARLLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Substitution Reactions: The next step involves introducing the isopropyl and isobutyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides. For instance, 3,5-dimethylpyrazole can be alkylated with isopropyl bromide and isobutyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized substituents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Varied Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Spectral Data (¹H NMR) Biological Relevance
Target Compound 1: Isopropyl; 3: Me; 4: iBuNH₂ C₁₀H₁₉N₃ 181.28 δ 8.5 (pyrazole-CH), δ 1.2–2.3 (aliphatic CH₃) Drug discovery intermediate
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)propan-1-amine 1: Ph; 3: 4-Cl-Ph; 4: CH=N-Pr C₂₀H₁₉ClN₃ 336.84 δ 8.68 (–CH=N), δ 6.2–7.79 (Ar-H) Antimicrobial/antiviral lead
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: Pyridin-3-yl; 4: MeS-PrNH₂ C₁₃H₁₈N₄S 262.37 IR: 3298 cm⁻¹ (N–H); δ 8.87 (pyridine-H) Kinase inhibitor candidate
3-Methyl-N-(prop-2-yn-1-yl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: Pyridin-3-yl; 4: propargyl C₁₁H₁₃N₄ 201.25 δ 8.46 (pyrazole-CH), δ 2.74 (–C≡CH) Click chemistry applications

Key Observations :

  • Aryl vs.
  • Functional Group Impact : Propargyl (C≡CH) and methylthio (–SMe) groups introduce reactivity for conjugation or metabolic stability, respectively .

Salt Forms and Solubility

  • Free Base vs. Dihydrochloride : The dihydrochloride form (CAS 51933-13-2) improves aqueous solubility (>50 mg/mL vs. <1 mg/mL for free base), critical for in vivo studies .
  • Comparison with Hydrochloride Salts : Analogous pyrazole-amines (e.g., 3-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazol-4-amine HCl) show similar solubility trends, with salts preferred for formulation .

Heterocyclic Variants

  • Pyrimidine-Triazole Hybrids : N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine () exhibits dual heterocyclic cores, broadening target selectivity but complicating synthesis (32% yield vs. 81% for simpler pyrazoles) .
  • Imidazole Derivatives : N-(3-(1H-Imidazol-1-yl)propyl)-4-methyl-1-phenylpentan-3-amine () shows higher basicity due to imidazole’s pKa ~7, influencing receptor binding .

Insights :

  • Copper Catalysis : Low yields (e.g., 17.9% in ) suggest challenges in C–N coupling for pyrazole-amines.
  • Microwave Assistance : Modern methods () achieve >95% yield for imidazole analogs, highlighting room for optimization in target compound synthesis.

Biological Activity

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative with a molecular formula of C16H27N5 and a molecular weight of 289.42 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique substitution pattern of this compound influences its reactivity and biological interactions, making it a valuable subject for research.

Chemical Structure and Properties

The structural features of this compound include:

  • A methyl group at the 3-position.
  • A propan-2-yl group at the 1-position.
  • An N-(2-methylpropyl) substituent.

These characteristics contribute to its unique pharmacological profile.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to this pyrazole derivative can display sub-micromolar GI50 values, indicating potent antiproliferative effects across multiple cancer types . The specific mechanisms of action are still under investigation, but it is believed that these compounds may interfere with cell cycle progression and induce apoptosis.

The exact biological mechanisms through which this compound exerts its effects are not fully elucidated. However, preliminary studies suggest that it may modulate key signaling pathways involved in cell proliferation and survival. For example, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

  • Inhibition of CDK Activity : A closely related compound demonstrated potent CDK2 inhibitory activity with a Ki value of 0.005 µM, showcasing its potential for cancer therapy .
  • Cell Cycle Arrest : Studies revealed that certain pyrazole derivatives can cause cell cycle arrest at the S and G2/M phases, indicating their potential role as therapeutic agents in oncology .
  • Apoptosis Induction : Mechanistic studies indicated that these compounds could induce apoptosis through the reduction of retinoblastoma phosphorylation, further supporting their anticancer potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
3-methyl-N-(2-propyl)-1H-pyrazol-4-amineSimilar pyrazole core with different substituentsPotentially different biological activity
3-isopropyl-N-(2-methylbutyl)-1H-pyrazol-4-aminesVariations in alkyl groupsAltered solubility and reactivity
N,N-dimethyl-N'-(2-isopropyl)pyrazoleDimethyl substitution at nitrogenDifferent pharmacokinetic properties

The unique substitution pattern of this compound differentiates it from these similar compounds, potentially impacting its reactivity and biological activity.

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